Cas no 1806386-83-3 (3-Hydroxy-5-phenylisonicotinaldehyde)
3-Hydroxy-5-phenylisonicotinaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-Hydroxy-5-phenylisonicotinaldehyde
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- Inchi: 1S/C12H9NO2/c14-8-11-10(6-13-7-12(11)15)9-4-2-1-3-5-9/h1-8,15H
- InChI Key: DVFLNUIZWZJWQL-UHFFFAOYSA-N
- SMILES: OC1=CN=CC(=C1C=O)C1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 214
- XLogP3: 2.1
- Topological Polar Surface Area: 50.2
3-Hydroxy-5-phenylisonicotinaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029005324-250mg |
3-Hydroxy-5-phenylisonicotinaldehyde |
1806386-83-3 | 95% | 250mg |
$931.00 | 2022-03-31 | |
| Alichem | A029005324-500mg |
3-Hydroxy-5-phenylisonicotinaldehyde |
1806386-83-3 | 95% | 500mg |
$1,600.75 | 2022-03-31 | |
| Alichem | A029005324-1g |
3-Hydroxy-5-phenylisonicotinaldehyde |
1806386-83-3 | 95% | 1g |
$2,837.10 | 2022-03-31 |
3-Hydroxy-5-phenylisonicotinaldehyde Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 3-Hydroxy-5-phenylisonicotinaldehyde
3-Hydroxy-5-phenylisonicotinaldehyde: A Comprehensive Overview
3-Hydroxy-5-phenylisonicotinaldehyde (CAS No. 1806386-83-3) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique structure featuring a hydroxyl group at the 3-position and a phenyl group at the 5-position on an isonicotinaldehyde backbone, has garnered attention due to its potential applications in drug development and as a precursor for advanced materials.
The chemical structure of 3-Hydroxy-5-phenylisonicotinaldehyde is notable for its conjugated system, which imparts interesting electronic properties. Recent studies have explored the role of this compound in the synthesis of bioactive molecules, particularly in the context of anti-inflammatory and anti-cancer drug discovery. Researchers have found that the hydroxyl group at the 3-position plays a crucial role in enhancing the compound's ability to interact with biological targets, making it a promising candidate for further investigation.
One of the most exciting developments involving 3-Hydroxy-5-phenylisonicotinaldehyde is its use as a building block in the construction of supramolecular assemblies. By leveraging its phenyl group and aldehyde functionality, scientists have successfully synthesized self-assembled structures with potential applications in drug delivery systems and sensors. These findings underscore the versatility of this compound in both academic and industrial settings.
From a synthetic perspective, 3-Hydroxy-5-phenylisonicotinaldehyde can be prepared through various routes, including oxidation reactions and condensation processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs while maintaining high yields. These improvements have made the compound more accessible for large-scale applications.
In terms of biological activity, 3-Hydroxy-5-phenylisonicotinaldehyde has shown promise in modulating cellular signaling pathways associated with inflammation and oxidative stress. Preclinical studies suggest that it may serve as a lead compound for developing novel therapeutics targeting chronic diseases such as neurodegenerative disorders and cardiovascular conditions. However, further research is needed to fully understand its pharmacokinetics and safety profile.
Looking ahead, the potential applications of 3-Hydroxy-5-phenylisonicotinaldehyde are vast. Its ability to act as both a bioactive molecule and a versatile building block positions it as a key player in interdisciplinary research efforts. As advancements in synthetic methodologies continue to emerge, the accessibility and utility of this compound are expected to grow significantly.
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